molecular formula C24H35N5O5 B1683401 西米拉加曲坦 CAS No. 192939-46-1

西米拉加曲坦

货号 B1683401
CAS 编号: 192939-46-1
分子量: 473.6 g/mol
InChI 键: PMOVWDINZOACJB-ILZRESODSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Ximelagatran is a prodrug that requires in vivo conversion to the active agent, melagatran . The activation of ximelagatran is produced in the liver and many other tissues mainly by reactions of dealkylation and dehydroxylation .


Molecular Structure Analysis

The molecular formula of Ximelagatran is C24H35N5O5 . It has an average mass of 473.565 Da and a monoisotopic mass of 473.263824 Da .


Chemical Reactions Analysis

The metabolism of Ximelagatran involves the conversion of the prodrug to the active agent, melagatran, through dealkylation and dehydroxylation . The role of mARC2 in the metabolism of Ximelagatran was evaluated in hepatocytes and adipocytes .


Physical And Chemical Properties Analysis

Ximelagatran has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 125.2±0.5 cm3, a polar surface area of 144 Å2, and a molar volume of 349.4±7.0 cm3 .

科学研究应用

抑制凝血酶生成

西米拉加曲坦已证实具有显著的抑制人体凝血酶生成的功效。Sarich 等人 (2002) 的一项研究使用健康男性受试者的脱落血液中的凝血酶生成模型,表明西米拉加曲坦显着降低了脱落血液中凝血酶原片段 1+2 和凝血酶-抗凝血酶复合物的水平,表明其在急性激活凝血后抑制凝血酶生成的潜力 (Sarich 等人,2002).

预防血栓栓塞

西米拉加曲坦已与华法林进行比较,用于预防非瓣膜性房颤患者的血栓栓塞。SPORTIF III 和 V 研究旨在评估西米拉加曲坦作为华法林替代品预防血栓栓塞的有效性和安全性。这些涉及数千名患者的研究确立了西米拉加曲坦相对于华法林的非劣效性,突出了其在临床实践中对因房颤而面临中风风险的患者的潜力 (Halperin,2003).

药代动力学和临床效果

西米拉加曲坦在治疗肺栓塞和深静脉血栓形成患者中的药代动力学、药效学和临床效果已得到广泛研究。Wåhlander 等人 (2002) 报告说,西米拉加曲坦在患者中显示出可再现的药代动力学和药效学,并且起效迅速,为治疗肺栓塞提供了有希望的结果 (Wåhlander 等人,2002)

药效学和药代动力学

Gustafsson 和 Elg (2003) 对西米拉加曲坦和美拉加曲坦的药效学和药代动力学进行了综述,强调了美拉加曲坦对人 α-凝血酶的快速竞争性抑制。这篇综述突出了美拉加曲坦的广泛治疗区间,这使其能够在广泛的剂量范围内安全给药,而不会增加出血风险,使西米拉加曲坦成为预防和治疗血栓栓塞性疾病的有利选择 (Gustafsson & Elg,2003).

安全性和药物相互作用

Bredberg 等人 (2003) 研究了西米拉加曲坦对细胞色素 P450 介导的药物-药物相互作用的潜力,得出的结论是西米拉加曲坦对这种相互作用的潜力很低,这支持了在患者可能服用多种药物的临床环境中使用它。该研究发现,当西米拉加曲坦与其他药物共同给药时,对美拉加曲坦的药代动力学没有显着影响,这表明其在复杂患者群体中使用的良好安全性 (Bredberg 等人,2003).

安全和危害

Ximelagatran was reported to cause hepatotoxicity (liver damage) during trials . This led to its withdrawal from the market by its manufacturer, AstraZeneca .

属性

IUPAC Name

ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31)/t19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIBCJHYVWYIKI-PZJWPPBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049075
Record name Ximelagatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ximelagatran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.45e-02 g/L
Record name Ximelagatran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ximelagatran was the first member of the drug class of direct thrombin inhibitors that can be taken orally. Its effect is solely related to the inhibition of thrombin.
Record name Ximelagatran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04898
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ximelagatran

CAS RN

192939-46-1
Record name Ximelagatran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192939-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ximelagatran [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192939461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ximelagatran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04898
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ximelagatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ximelagatran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ximelagatran
Reactant of Route 2
Reactant of Route 2
Ximelagatran
Reactant of Route 3
Ximelagatran
Reactant of Route 4
Ximelagatran
Reactant of Route 5
Reactant of Route 5
Ximelagatran
Reactant of Route 6
Reactant of Route 6
Ximelagatran

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。